molecular formula C6H13NO B3021766 2-Aminocyclohexanol CAS No. 6850-38-0

2-Aminocyclohexanol

Cat. No.: B3021766
CAS No.: 6850-38-0
M. Wt: 115.17 g/mol
InChI Key: PQMCFTMVQORYJC-UHFFFAOYSA-N
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Description

2-Aminocyclohexanol is an organic compound with the molecular formula C6H13NO. It is a cyclohexane derivative where an amino group (-NH2) and a hydroxyl group (-OH) are attached to the cyclohexane ring. This compound exists in both cis and trans isomeric forms, which differ in the spatial arrangement of the amino and hydroxyl groups around the cyclohexane ring .

Mechanism of Action

Target of Action

It has been used as a ph-sensitive conformational switch in lipid amphiphiles , suggesting that it may interact with lipid molecules in biological systems.

Mode of Action

Its ability to act as a ph-sensitive conformational switch suggests that it may alter the structure of lipid molecules in response to changes in ph . This could potentially lead to changes in cellular processes that involve lipid molecules.

Result of Action

Its ability to act as a ph-sensitive conformational switch in lipid amphiphiles suggests that it may induce changes in the structure and function of lipid molecules, potentially affecting cellular processes that involve these molecules .

Action Environment

The action of 2-Aminocyclohexanol may be influenced by environmental factors such as pH, as it acts as a pH-sensitive conformational switch . Other environmental factors that could influence its action, efficacy, and stability include temperature and the presence of other molecules in the environment.

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclohexanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Aminocyclohexanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Aminocyclohexanol can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of amino and hydroxyl groups in this compound, which contributes to its versatility and wide range of applications.

Properties

IUPAC Name

2-aminocyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMCFTMVQORYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902516
Record name NoName_3025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-15-7, 6850-38-0, 6982-39-4
Record name Cyclohexanol, 2-amino-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminocyclohexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2-Aminocyclohexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006982394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminocyclohexan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminocyclohexanol
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2-Aminocyclohexanol
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2-Aminocyclohexanol
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2-Aminocyclohexanol
Reactant of Route 6
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